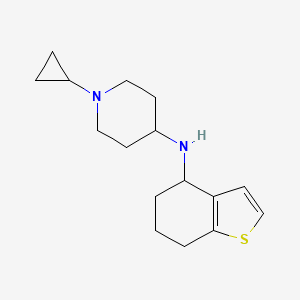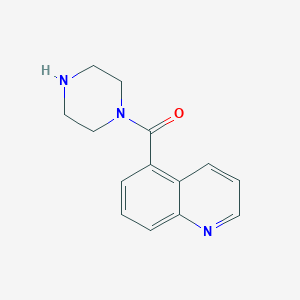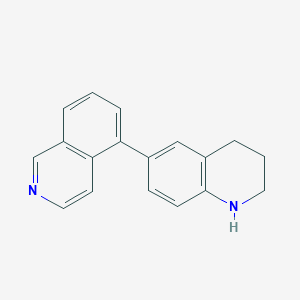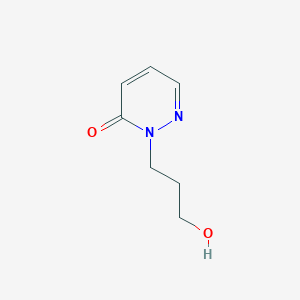![molecular formula C9H7BrN2OS B7568214 2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one](/img/structure/B7568214.png)
2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is synthesized using specific methods and has been found to have a mechanism of action that affects biochemical and physiological processes in the body. In
Wissenschaftliche Forschungsanwendungen
2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one has been found to have potential applications in various areas of scientific research. One area of study is in the field of medicinal chemistry, where this compound has been investigated for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Another area of study is in the field of materials science, where this compound has been investigated for its potential as a building block for organic electronic materials. It has been found to have good solubility and thermal stability, making it a suitable candidate for use in the fabrication of organic electronic devices.
Wirkmechanismus
The mechanism of action of 2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one involves the inhibition of specific enzymes or proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, this compound can reduce inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one depend on the specific target protein or enzyme that it inhibits. For example, inhibition of COX-2 can reduce inflammation and pain in the body. Inhibition of other enzymes or proteins may have different effects on biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one in lab experiments is its potential as a therapeutic agent. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for drug development. Another advantage is its good solubility and thermal stability, which make it a suitable candidate for use in the fabrication of organic electronic devices.
One limitation of using this compound in lab experiments is its potential toxicity. Like many chemical compounds, it may have adverse effects on living organisms if not handled properly. Another limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to explore its potential as a building block for organic electronic materials. Additionally, further studies may be needed to determine the optimal synthesis method for this compound and to investigate its potential toxicity in living organisms.
Synthesemethoden
The synthesis of 2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one involves several steps. The first step involves the reaction of 2-chloronicotinic acid with 5-bromothiophene-2-carbaldehyde in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then subjected to a cyclization reaction using an appropriate reagent, such as phosphorus oxychloride or thionyl chloride. The final product is purified using column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
2-[(5-bromothiophen-2-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c10-8-4-3-7(14-8)6-12-9(13)2-1-5-11-12/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYXJNPYNFWLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B7568143.png)
![2-[4-(5-Ethylthiophene-2-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568151.png)
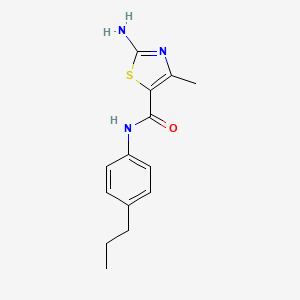
![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)
